N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Stable Isotope Dilution LC-MS/MS Quantitation Isotopic Purity

N-(4‑Aminobenzoyl‑d4)‑L‑glutamic acid (CAS 461426-34-6) is the only structurally identical, co‑eluting isotopologue for p‑aminobenzoylglutamate (pABG) LC‑MS/MS bioanalysis. Unlike 13C‑analogs or d3‑glutamic acid surrogates, its +4 Da shift and ≥95% atom‑D enrichment provide full matrix‑effect compensation and identical ionization efficiency. This ensures FDA/EMA‑compliant method validation, stable‑isotope dilution accuracy, and reproducible cross‑study data. Supplied as a white to off‑white solid (mp 89–92 °C, C12H10D4N2O5), it is stored at −20 °C and shipped at ambient temperature. For folate‑status biomarker monitoring, antifolate drug development, or bioanalytical SOPs, this d4‑standard guarantees quantification integrity.

Molecular Formula C12H14N2O5
Molecular Weight 270.27 g/mol
CAS No. 461426-34-6
Cat. No. B565498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobenzoyl-d4)-L-glutamic Acid
CAS461426-34-6
SynonymsN-(p-Aminobenzoyl-d4)glutamic Acid;  N-(p-Aminobenzoyl-d4)-L(+)-glutamic Acid;  NSC 71042-d4; 
Molecular FormulaC12H14N2O5
Molecular Weight270.27 g/mol
Structural Identifiers
InChIInChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1/i1D,2D,3D,4D
InChIKeyGADGMZDHLQLZRI-SGWYWVALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminobenzoyl-d4)-L-glutamic Acid (CAS 461426-34-6): A Deuterated Internal Standard for Folate Catabolite Quantification in LC-MS/MS


N-(4-Aminobenzoyl-d4)-L-glutamic Acid (CAS 461426-34-6) is a tetradeuterated analog of N-(4-aminobenzoyl)-L-glutamic acid (p-aminobenzoylglutamic acid, pABG), a key folate catabolite [1]. This stable isotope-labeled internal standard is specifically designed for accurate quantification of pABG in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. With a molecular formula of C12H10D4N2O5, an exact mass of 270.11537854 Da, and isotopic purity of ≥95 atom % D, it provides the requisite mass shift and analytical performance to correct for matrix effects and instrumental variability . The compound is supplied as a white to off-white solid with a melting point of 89-92°C and is recommended for storage at -20°C .

Why N-(4-Aminobenzoyl-d4)-L-glutamic Acid Cannot Be Substituted by Unlabeled pABG, 13C‑Analogs, or d3‑Glutamic Acid in Quantitative LC‑MS/MS


Generic substitution of N-(4-Aminobenzoyl-d4)-L-glutamic Acid with unlabeled pABG (CAS 4271-30-1), alternative stable isotope-labeled compounds (e.g., 13C5‑analogs), or d3‑glutamic acid compromises analytical validity. Unlabeled pABG is the target analyte and thus cannot serve as an internal standard for the same compound . 13C‑labeled folate catabolites, while structurally analogous, differ in chromatographic retention time and ionization efficiency, requiring separate calibration and introducing quantitation bias [1]. d3‑Glutamic acid (d3‑Glu), though used in some pABG assays, is a structural surrogate that does not fully co‑elute with pABG and is susceptible to differential matrix effects [2]. Only a true isotopologue like the d4‑labeled pABG—identical in structure and physicochemical behavior except for a +4 Da mass shift—ensures co‑elution, identical ionization efficiency, and complete compensation for sample preparation variability, thereby meeting the stringent requirements of stable isotope dilution assays .

Quantitative Differentiation of N-(4-Aminobenzoyl-d4)-L-glutamic Acid: Evidence for Procurement and Method Selection


Isotopic Purity and Enrichment: 95% atom D vs. Alternative Labeling Strategies

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is supplied with a certified isotopic enrichment of ≥95% atom D . This level of enrichment is critical for minimizing isotopic cross-talk between the internal standard and the endogenous analyte, which would otherwise lead to quantitation bias. In contrast, early synthetic routes to deuterated folates achieved only partial labeling (e.g., 3′,5′-2H2), resulting in lower isotopic purity and potential interference from unlabeled species [1]. The d4-labeled pABG provides a +4 Da mass shift, ensuring baseline resolution from the natural M+0 isotope cluster of pABG in MS/MS detection .

Stable Isotope Dilution LC-MS/MS Quantitation Isotopic Purity

Mass Spectrometric Resolution: +4 Da Shift vs. d3-Glutamic Acid Surrogate

The d4-labeled compound exhibits an exact mass of 270.11537854 Da, which is 4.025 Da greater than the unlabeled pABG (exact mass 266.09000 Da) . This +4 Da shift is sufficient to avoid overlap with the natural isotopic envelope of pABG, even at high analyte concentrations. In contrast, methods employing d3-glutamic acid (d3-Glu) as a surrogate internal standard for pABG face challenges: d3-Glu differs structurally and chromatographically, and its +3 Da shift does not guarantee freedom from matrix-specific interference [1]. Direct isotopologue matching with d4-pABG ensures identical retention time and ionization efficiency, fulfilling the fundamental principle of stable isotope dilution .

Mass Shift Internal Standard Co-elution

Storage Stability and Solubility: Documented Parameters vs. Uncharacterized Analogs

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is characterized by a melting point of 89-92°C, solubility in DMSO and methanol, and a recommended storage condition of -20°C under inert atmosphere [1]. These documented physicochemical parameters facilitate reproducible sample preparation and long-term stability. In contrast, the unlabeled pABG reference standard is noted to decompose around 175°C and may exhibit different solubility behavior in aqueous buffers . The availability of fully characterized, batch-specific certificates of analysis for the d4 compound enables compliance with regulatory guidelines for bioanalytical method validation .

Storage Conditions Solubility Analytical Standard

Application Specificity: Validated Use in Folate Catabolite Quantitation vs. Broad-Spectrum Amino Acid Derivatives

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is specifically designed as the internal standard for p-aminobenzoylglutamate (pABG), the primary folate catabolite excreted in urine . In stable isotope dilution assays for plasma, erythrocyte, and urinary folates, deuterated pABG enabled detection of pABG at physiological concentrations (reported sensitivity in the low nM range) [1]. Generic deuterated amino acid derivatives or 13C-labeled folate species lack this specific structural correspondence and have not been validated for pABG quantitation. The compound's explicit labeling as a metabolite of 5-methyltetrahydrofolic acid underscores its targeted application in folate pathway research [2].

Folate Catabolism pABG Stable Isotope Dilution

Precision Quantification of Folate Catabolites: Validated Application Scenarios for N-(4-Aminobenzoyl-d4)-L-glutamic Acid


Stable Isotope Dilution LC-MS/MS Assay for Urinary pABG Excretion in Human Folate Metabolism Studies

Employ N-(4-Aminobenzoyl-d4)-L-glutamic Acid as the internal standard to quantify p-aminobenzoylglutamate (pABG) in human urine. This approach enables correction for matrix effects and ionization variability, yielding accurate measurements of folate catabolite excretion, which is a functional biomarker of folate status [1]. The +4 Da mass shift and co-elution properties ensure reliable quantification at endogenous concentrations.

Pharmacokinetic and Metabolic Profiling of Antifolate Therapeutics

Use the d4-labeled compound to track pABG formation as a catabolic endpoint in preclinical and clinical studies of antifolate drugs (e.g., methotrexate, pemetrexed). The deuterated internal standard compensates for drug-induced matrix changes, facilitating robust assessment of drug-induced folate depletion and metabolic flux through the folate pathway .

Method Validation and Regulatory Compliance in Bioanalytical Laboratories

Integrate N-(4-Aminobenzoyl-d4)-L-glutamic Acid into FDA/EMA-compliant bioanalytical method validation protocols. The compound's documented isotopic purity, storage stability, and solubility support the establishment of standard operating procedures for long-term sample analysis, meeting guidelines for incurred sample reanalysis and cross-study reproducibility .

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